molecular formula C7H15NO B2707194 4-Methoxycyclohexanamine CAS No. 130290-78-7

4-Methoxycyclohexanamine

Cat. No.: B2707194
CAS No.: 130290-78-7
M. Wt: 129.203
InChI Key: SDMXLAZIFYYECU-KNVOCYPGSA-N
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Description

4-Methoxycyclohexanamine (CAS: 4342-46-5) is a cyclohexylamine derivative featuring a methoxy group at the 4-position of the cyclohexane ring. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol. The compound exists as a mixture of cis and trans isomers due to the cyclohexane ring’s conformational flexibility, influencing its physicochemical properties and reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMXLAZIFYYECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347613
Record name 4-Methoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-46-5, 121588-79-2
Record name 4-Methoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans-4-Methoxycyclohexyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxycyclohexanamine can be synthesized through several methods. One common approach involves the reduction of 4-methoxycyclohexanone using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents under reflux conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 4-methoxycyclohexanone. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycyclohexanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-methoxycyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-methoxycyclohexanol using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in ethanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 4-Methoxycyclohexanone

    Reduction: 4-Methoxycyclohexanol

    Substitution: Various substituted cyclohexanamine derivatives

Scientific Research Applications

Medicinal Chemistry

4-Methoxycyclohexanamine is explored for its potential therapeutic applications, particularly in neurological disorders. Its interaction with neurotransmitter systems may provide insights into drug development for mood disorders and other neurological conditions.

  • Neurotransmitter Modulation : Preliminary studies suggest that it may act as a monoamine oxidase inhibitor, influencing serotonin and dopamine receptors.
  • Antiproliferative Effects : Some derivatives have shown potential antiproliferative properties, indicating possible applications in cancer therapy.

Organic Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions:

  • Oxidation to 4-Methoxycyclohexanone .
  • Reduction to 4-Methoxycyclohexanol .
  • Nucleophilic Substitution Reactions leading to various substituted derivatives.

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of this compound on serotonin and dopamine receptors, revealing its potential as a therapeutic agent for mood disorders. The research highlighted its ability to inhibit monoamine oxidase, which could enhance serotonin levels in the brain.

Case Study 2: Antiproliferative Activity

Research conducted on derivatives of this compound demonstrated significant antiproliferative effects against various cancer cell lines. The compounds were evaluated for their ability to inhibit cell growth, suggesting a promising avenue for cancer treatment.

Mechanism of Action

The mechanism of action of 4-Methoxycyclohexanamine involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect serotonin and dopamine receptors.

Comparison with Similar Compounds

Key Observations :

  • Isomerism : Both this compound and 4,4'-methylenebis(cyclohexylamine) exhibit cis/trans isomerism, impacting their crystallinity and reactivity .

Diamines and Branched Derivatives

Compound Name CAS Number Molecular Formula Key Features Applications Toxicity/Safety
4,4'-Methylenebis(cyclohexylamine) 1761-71-3 C₁₃H₂₆N₂ Two cyclohexylamine units; geometric isomers Epoxy hardener, polymer production Respiratory irritant; requires ventilation controls
Methylhexanamine HCl (DMAA) 13803-74-2 C₇H₁₇N·HCl Branched alkyl chain Stimulant (research use) Banned in dietary supplements

Key Observations :

  • Diamine vs. Monoamine: 4,4'-Methylenebis(cyclohexylamine)’s dual amine groups enable cross-linking in polymers, unlike monoamines like this compound, which serve as simpler intermediates .
  • Pharmacological Activity : Methylhexanamine’s branched structure confers stimulant effects, contrasting with this compound’s lack of reported bioactivity .

Aromatic Amines with Methoxy Substituents

Compound Name CAS Number Molecular Formula Key Features Applications Toxicity/Safety
4-Methoxy-2-methylaniline 102-50-1 C₈H₁₁NO Aromatic ring with methoxy and methyl groups Dye intermediate Suspected carcinogen
4-Hexyloxyaniline - C₁₂H₁₉NO Hexyloxy substituent on aromatic ring Material science research Limited data

Key Observations :

  • Electronic Effects : The methoxy group in 4-Methoxy-2-methylaniline activates the aromatic ring for electrophilic substitution, unlike this compound’s aliphatic system .
  • Toxicity: Aromatic amines like 4-Methoxy-2-methylaniline pose higher carcinogenic risks compared to aliphatic amines .

Biological Activity

4-Methoxycyclohexanamine, with the chemical formula C7H15NO, is a cyclohexane derivative notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group attached to the fourth carbon of a cyclohexane ring. Its molecular weight is approximately 129.2 g/mol, and it exists in both trans and cis forms, with the trans isomer being more commonly referenced in scientific literature. The compound is typically a colorless to pale yellow liquid or solid.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the activity of serotonin and dopamine receptors, influencing various signal transduction pathways. The exact molecular targets are still under investigation, but preliminary studies suggest that it may act as a ligand for specific receptors involved in neurological processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly its potential role as a monoamine oxidase inhibitor. This suggests possible applications in treating mood disorders and other neurological conditions.
  • Antiproliferative Effects : Preliminary studies have indicated that derivatives of this compound may possess antiproliferative properties, making them candidates for further research in cancer therapy .
  • Interaction with Biological Molecules : The compound's ability to interact with various biological molecules positions it as a useful intermediate in the synthesis of pharmaceuticals targeting different diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymatic activities related to neurotransmitter metabolism. For instance, it has shown promise in inhibiting monoamine oxidase (MAO), which could enhance serotonin levels in the brain and potentially alleviate symptoms of depression.

In Vivo Studies

A notable study evaluated the efficacy of this compound derivatives in animal models for various diseases. These studies highlighted the compound's potential as an antileishmanial agent, where specific derivatives demonstrated significant reductions in parasite load compared to control treatments .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameCAS NumberKey Features
This compound 121588-79-2Neurotransmitter modulation; potential MAO inhibitor
4-Methoxycyclohexanol Not applicableReduction product; less biological activity
4-Methoxycyclohexanone Not applicableOxidation product; used in organic synthesis
N-Methyl-4-methoxycyclohexanamine 1311315-59-9Methylated derivative; pharmacological studies

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